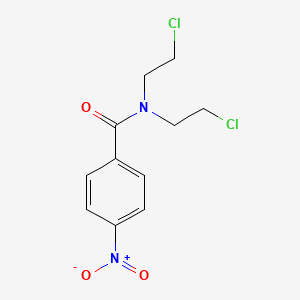![molecular formula C11H14N2O4 B14703888 5-Methyl-1,3-bis[(oxiran-2-yl)methyl]pyrimidine-2,4(1H,3H)-dione CAS No. 22933-23-9](/img/structure/B14703888.png)
5-Methyl-1,3-bis[(oxiran-2-yl)methyl]pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-1,3-bis[(oxiran-2-yl)methyl]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a pyrimidine ring substituted with two oxirane (epoxide) groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1,3-bis[(oxiran-2-yl)methyl]pyrimidine-2,4(1H,3H)-dione typically involves the reaction of a pyrimidine derivative with epichlorohydrin under basic conditions. The general synthetic route can be summarized as follows:
Starting Material: 5-Methylpyrimidine-2,4(1H,3H)-dione.
Reagent: Epichlorohydrin.
Catalyst: A base such as sodium hydroxide or potassium hydroxide.
Reaction Conditions: The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (50-80°C) for several hours.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would be optimized for large-scale synthesis, focusing on efficient mixing, temperature control, and purification steps to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-1,3-bis[(oxiran-2-yl)methyl]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Nucleophilic Substitution: The oxirane rings are highly reactive towards nucleophiles, leading to ring-opening reactions.
Oxidation: The compound can be oxidized to form diols or other oxidized derivatives.
Polymerization: The epoxide groups can participate in polymerization reactions to form cross-linked polymers.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, or alcohols under mild conditions (room temperature to 50°C).
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Polymerization: Catalysts such as Lewis acids or bases, often under controlled temperature and pressure conditions.
Major Products
Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups.
Oxidation: Diols or other oxidized products.
Wissenschaftliche Forschungsanwendungen
5-Methyl-1,3-bis[(oxiran-2-yl)methyl]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: Potential use as a building block for the synthesis of bioactive molecules, including antiviral and anticancer agents.
Polymer Science: Utilized in the development of advanced polymeric materials with enhanced mechanical and thermal properties.
Materials Engineering: Employed in the fabrication of high-performance coatings and adhesives due to its reactive epoxide groups.
Wirkmechanismus
The mechanism of action of 5-Methyl-1,3-bis[(oxiran-2-yl)methyl]pyrimidine-2,4(1H,3H)-dione is primarily based on the reactivity of its epoxide groups. These groups can form covalent bonds with nucleophilic sites in biological molecules, leading to potential applications in drug design and development. The compound may interact with enzymes, proteins, and nucleic acids, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,5-Dimethyl-1,3-bis(oxiran-2-ylmethyl)imidazolidine-2,4-dione: Similar structure with imidazolidine ring instead of pyrimidine.
Oxirane, 2,2’-[methylenebis(4,1-phenyleneoxymethylene)]bis-: Contains oxirane groups but with a different core structure.
Uniqueness
5-Methyl-1,3-bis[(oxiran-2-yl)methyl]pyrimidine-2,4(1H,3H)-dione is unique due to its combination of a pyrimidine ring and two reactive epoxide groups. This structural feature provides a versatile platform for chemical modifications and applications in various fields.
Eigenschaften
CAS-Nummer |
22933-23-9 |
|---|---|
Molekularformel |
C11H14N2O4 |
Molekulargewicht |
238.24 g/mol |
IUPAC-Name |
5-methyl-1,3-bis(oxiran-2-ylmethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H14N2O4/c1-7-2-12(3-8-5-16-8)11(15)13(10(7)14)4-9-6-17-9/h2,8-9H,3-6H2,1H3 |
InChI-Schlüssel |
CGMMNAWSHITXGP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN(C(=O)N(C1=O)CC2CO2)CC3CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




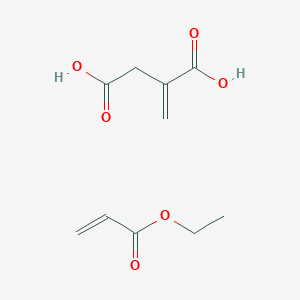
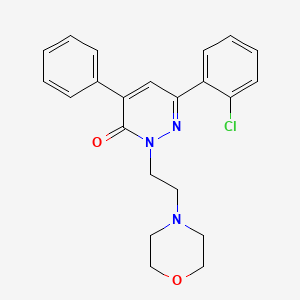
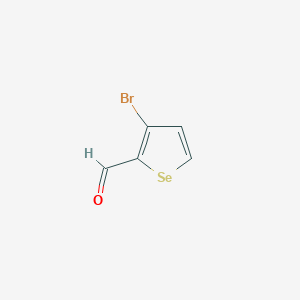

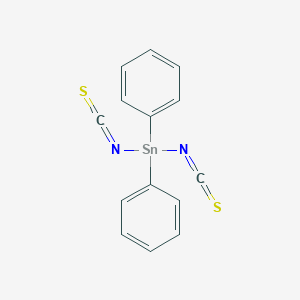

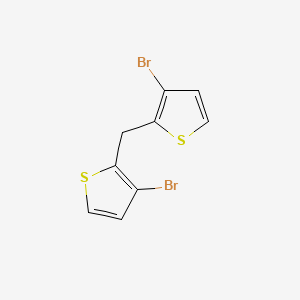
![[(3-Chlorobiphenyl-2-yl)oxy]acetic acid](/img/structure/B14703871.png)
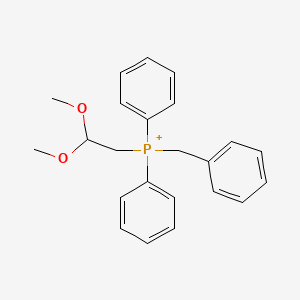
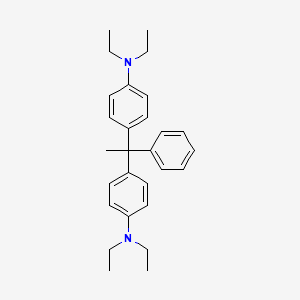
![4-[[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]acetyl]-methylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14703885.png)
